- Preparation of 4-oxo-3,4-dihydroquinazoline compounds as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Cas no 943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile)
3-Bromo-6-chloro-2-fluorobenzonitrile is a halogenated benzonitrile derivative with a molecular formula of C₇H₂BrClFN. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its distinct substitution pattern—featuring bromo, chloro, and fluoro groups—enables selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The presence of both electron-withdrawing nitrile and halogen substituents enhances its reactivity in nucleophilic aromatic substitution and metal-catalyzed transformations. High purity grades are available to ensure consistent performance in research and industrial processes. The compound's stability under standard conditions facilitates handling and storage.
943830-79-3 structure
Product Name:3-bromo-6-chloro-2-fluorobenzonitrile
CAS No:943830-79-3
MF:C7H2BrClFN
MW:234.452883243561
MDL:MFCD11846056
CID:1984245
PubChem ID:50997949
Update Time:2025-05-28
3-bromo-6-chloro-2-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-6-chloro-2-fluorobenzonitrile
- 5-BROMO-2-CHLORO-6-FLUOROBENZONITRILE
- 3-Bromo-6-chloro-2-fluorobenzonitrile (ACI)
- AS-48281
- SY353312
- TWYUOUVQRHKSFE-UHFFFAOYSA-N
- SCHEMBL1222829
- MFCD11846056
- 943830-79-3
- DB-058190
- AKOS027324396
- F30157
- CS-0138189
- 3-Bromo-2-fluoro-6-chlorobenzonitrile
- EN300-6775619
-
- MDL: MFCD11846056
- Inchi: 1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
- InChI Key: TWYUOUVQRHKSFE-UHFFFAOYSA-N
- SMILES: N#CC1C(Cl)=CC=C(Br)C=1F
Computed Properties
- Exact Mass: 232.90432g/mol
- Monoisotopic Mass: 232.90432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 23.8Ų
3-bromo-6-chloro-2-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11413-50g |
3-bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 50g |
$1500 | 2023-09-07 | |
| Fluorochem | 037734-250mg |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£93.00 | 2022-02-28 | |
| Fluorochem | 037734-1g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£188.00 | 2022-02-28 | |
| Fluorochem | 037734-5g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£791.00 | 2022-02-28 | |
| Apollo Scientific | PC500493-250mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£80.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-1g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£157.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-5g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£491.00 | 2023-09-01 | |
| abcr | AB461263-250 mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 250MG |
€173.50 | 2023-07-18 | ||
| abcr | AB461263-1 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 1g |
€307.00 | 2023-07-18 | ||
| abcr | AB461263-5 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 5g |
€1,143.60 | 2023-07-18 |
3-bromo-6-chloro-2-fluorobenzonitrile Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold, Journal of Medicinal Chemistry, 2023, 66(3), 1941-1954
Production Method 3
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Preparation of two indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication useful in the treatment of HIV infections, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Preparation of quinazolinyl-indazole derivatives and their use as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Preparation of heterocyclyl substituted acetamides as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Preparation of pyrido[2,3-d]pyrimidine derivatives as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Preparation of pyridopyrimidines as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
Reference
- Indazolylquinazolinones as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
Reference
- Structural and mechanistic bases for a potent HIV-1 capsid inhibitor, Science (Washington, 2020, 370(6514), 360-364
Production Method 11
Reaction Conditions
1.1 Reagents: Acetic acid , Acetic anhydride , Hydroxyamine hydrochloride ; 45 °C → 75 °C
Reference
- Methods and intermediates for preparation of antiretroviral pyridine derivative useful for treatment of HIV-1 infections, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Solvents: Water ; 18 h, rt → 50 °C; cooled
Reference
- Preparation of 4-aminopicolic acid derivative herbicides, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; 18 h, 50 °C
Reference
- Preparation of 2-(polysubstituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids as herbicides., World Intellectual Property Organization, , ,
3-bromo-6-chloro-2-fluorobenzonitrile Raw materials
3-bromo-6-chloro-2-fluorobenzonitrile Preparation Products
3-bromo-6-chloro-2-fluorobenzonitrile Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
Order Number:A931273
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:04
Price ($):162.0/683.0/890.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
Order Number:LE7814
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
Email:18501500038@163.com
3-bromo-6-chloro-2-fluorobenzonitrile Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):162.0/683.0/890.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry